molecular formula C8H10N2O B1429508 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine CAS No. 1423027-98-8

3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

Cat. No.: B1429508
CAS No.: 1423027-98-8
M. Wt: 150.18 g/mol
InChI Key: IKZOSGDTRVGYJU-UHFFFAOYSA-N
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Description

3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound with the molecular formula C8H10N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4,6-dimethylpyridin-2(1H)-one with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure the formation of the desired oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. Its lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to target proteins and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is unique due to its specific ring structure and the presence of a methyl group at the 3-position. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-5-10-7-3-2-4-9-8(7)11-6/h2-4,6,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZOSGDTRVGYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 2
3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 3
3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 4
3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 5
3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 6
3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

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